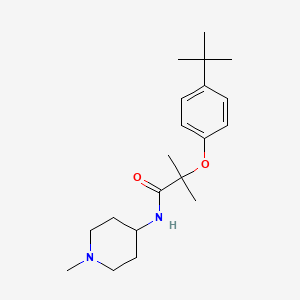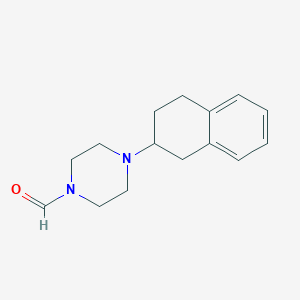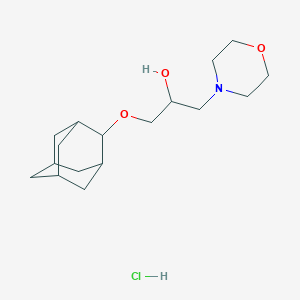![molecular formula C12H12N2O4S2 B4956106 4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B4956106.png)
4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a hydroxyphenyl group with a thiophene ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of 2-hydroxybenzenesulfonamide with a suitable thiophene derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: The next step involves the coupling of the sulfamoyl intermediate with N-methylthiophene-2-carboxylic acid. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves the inhibition of key enzymes in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Furosemide: A sulfonamide used as a diuretic.
Glibenclamide: A sulfonamide with hypoglycemic properties.
Uniqueness
4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is unique due to its combination of a hydroxyphenyl group and a thiophene ring. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
IUPAC Name |
4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-13-12(16)11-6-8(7-19-11)20(17,18)14-9-4-2-3-5-10(9)15/h2-7,14-15H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQNDVGYPPYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)

![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)



![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)


![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)
